N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound featuring a propanamide backbone with two key substituents:
- 5-Methoxyindole moiety: Attached via an ethyl chain at the nitrogen atom of the indole ring.
- 4-Methoxyphenyl group: Linked to the propanamide chain at the third carbon.
The presence of methoxy groups likely enhances metabolic stability and modulates receptor interactions .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-6-3-16(4-7-18)5-10-21(24)22-12-14-23-13-11-17-15-19(26-2)8-9-20(17)23/h3-4,6-9,11,13,15H,5,10,12,14H2,1-2H3,(H,22,24) |
InChI Key |
GEKIAUOCYQNVIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanamide side chain can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the propanamide side chain can produce corresponding alcohols .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .
Comparison with Similar Compounds
Antioxidant and Anticancer Activity
- N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Exhibited 1.4× higher antioxidant activity than ascorbic acid (DPPH assay) and cytotoxicity against glioblastoma U-87 cells (MTT assay) .
- Compound 2 from : Demonstrated anti-inflammatory activity (IC50 = 17.00 μM for NO inhibition), outperforming quercetin .
Key Trends
- Methoxy Positioning : 4-Methoxyphenyl groups enhance antioxidant activity, while 5-methoxyindole motifs improve receptor binding in anti-inflammatory agents .
- Backbone Flexibility : Propanamide derivatives with rigid linkers (e.g., acrylamide in ) show higher selectivity for targets like EP2 receptors .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide, often referred to as a derivative of indole, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H24N4O5
- Molecular Weight : 436.46 g/mol
- CAS Number : 2058819-74-0
The compound features an indole moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 1.88 | Apoptosis induction |
| Compound B | A375 | 4.2 | Microtubule disruption |
| This compound | Various | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is believed to involve multiple pathways:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the S phase, inhibiting DNA replication.
- Microtubule Disruption : Certain indole derivatives interfere with microtubule dynamics, which are critical for mitosis.
Anti-inflammatory Effects
In addition to anticancer properties, compounds related to this compound have demonstrated anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of a related indole compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting that this class of compounds could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
